![molecular formula C18H16N2O3 B4628251 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-ethyl-N-phenylacetamide](/img/structure/B4628251.png)
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-ethyl-N-phenylacetamide
Overview
Description
Synthesis Analysis
The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives from isatin (3) and 5,7-dibromoisatin (4) involves characterizations using IR, 1H NMR, MS, and elemental analysis. The modifications at the para position of the phenyl ring and the 5, 7 positions of the isatin ring, along with increasing lipophilicity, have been found to increase cytotoxic activity, particularly against the MCF-7 cell line, indicating a promising lead for further development (Modi et al., 2011).
Molecular Structure Analysis
The molecular structure of these derivatives, especially the most active compound (6b), exhibits a high degree of selectivity towards cancer cells compared to non-cancer cells. This selectivity is crucial for the potential therapeutic use of these compounds, highlighting the importance of the molecular structure in determining biological activity (Modi et al., 2011).
Scientific Research Applications
Cytotoxic Agents in Cancer Research
A pivotal study focused on the synthesis of novel derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide, revealing their potential as cytotoxic agents against cancer cell lines. By modifying the phenyl ring and isatin ring of these compounds, researchers discovered enhanced cytotoxic activity, particularly against the MCF-7 breast cancer cell line. One derivative demonstrated equipotent activity to the reference drug vinblastine, suggesting its promise as a lead compound for further cancer treatment research due to its selective toxicity towards cancer cells over non-cancer cells (Modi et al., 2011).
Antimicrobial Activities
Research into the antimicrobial properties of related compounds, specifically 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showcases the potential of these substances in combating microbial infections. This study highlights the effectiveness of these compounds against a variety of Gram-positive and Gram-negative bacteria, suggesting a promising avenue for the development of new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Glutaminase Inhibition for Cancer Treatment
Another significant application involves the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, targeting glutaminase inhibition as a therapeutic strategy against cancer. This research underscores the importance of structural modifications to improve drug-like properties and highlights a specific analog's efficacy in inhibiting cancer cell growth in vitro and in vivo, representing a potential new class of cancer therapeutics (Shukla et al., 2012).
Anti-Diabetic Agents
A study on indole-based hybrid oxadiazole scaffolds with N-substituted acetamides demonstrated significant antidiabetic potential. These compounds, through inhibition of the α-glucosidase enzyme, present a promising direction for developing new antidiabetic medications. The findings suggest that certain derivatives exhibit potent activity, comparable to standard treatments, with minimal cytotoxicity, indicating their viability as leads for further antidiabetic drug development (Nazir et al., 2018).
properties
IUPAC Name |
2-(2,3-dioxoindol-1-yl)-N-ethyl-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-19(13-8-4-3-5-9-13)16(21)12-20-15-11-7-6-10-14(15)17(22)18(20)23/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHWNGSANZCMOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-ethyl-N-phenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.